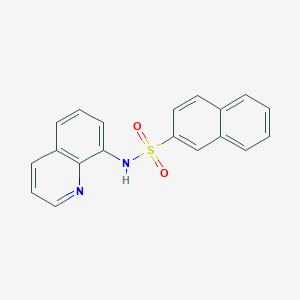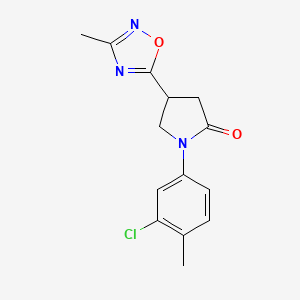![molecular formula C9H14O3 B2959972 Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate CAS No. 2137434-22-9](/img/structure/B2959972.png)
Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate” is a complex organic compound. It likely contains a bicyclic heptane structure, which is a seven-membered ring structure, and a carboxylate group, which is a common feature in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a bicyclic heptane structure with a hydroxy group (an oxygen and hydrogen atom) and a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group). The “methyl” in the name suggests the presence of a methyl group (a carbon atom bonded to three hydrogen atoms) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of a carboxylate group could make the compound acidic. The compound’s solubility, melting point, boiling point, and other properties would also depend on its structure .Scientific Research Applications
Synthesis and Stereochemistry
Research has demonstrated innovative synthetic routes to produce enantiomerically pure forms of related bicyclic compounds, showcasing the compound's role in the development of asymmetric synthesis techniques. For instance, Cativiela, Avenoza, and Peregrina (1993) described the synthesis of methyl 2-exo-cyano-3-exo-phenyl-5,6-endo(and exo)-epoxybicyclo[2.2.1]heptane-2-endo-carboxylates in enantiomerically pure form, underlining the potential of such compounds in stereochemical studies and the creation of novel drug molecules (Cativiela, Avenoza, & Peregrina, 1993).
Crystal and Molecular Structure Analysis
The determination of crystal and molecular structures is crucial for understanding the physical and chemical properties of compounds. Research by Lu et al. (2007) on a different, but structurally related compound, highlights the importance of X-ray crystallography in unveiling the intricate details of molecular geometry that can influence the reactivity and properties of bicyclic compounds (Lu et al., 2007).
Advanced Materials and Catalysis
Onogi, Higashibayashi, and Sakurai (2012) showcased the microwave-assisted synthesis of a related compound, demonstrating the efficiency of modern synthesis techniques. Their work indicates the broader applicability of such compounds in materials science, particularly in the synthesis of complex molecules under controlled conditions (Onogi, Higashibayashi, & Sakurai, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)6-2-5-4-8(10)7(5)3-6/h5-8,10H,2-4H2,1H3/t5-,6?,7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLUTTJYLFPTLU-RYVOCIFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC(C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2CC([C@@H]2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-2-[(4-phenoxyphenyl)amino]benzonitrile](/img/structure/B2959891.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2959894.png)


![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)


![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylurea](/img/structure/B2959904.png)

![(4R,5S)-4-(Aminomethyl)-5-[1-(4-fluorophenyl)pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B2959906.png)
![4-((5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2959907.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2959908.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2959910.png)